molecular formula C9H17NO B13159983 1-(3-Aminocyclohexyl)propan-1-one

1-(3-Aminocyclohexyl)propan-1-one

Cat. No.: B13159983
M. Wt: 155.24 g/mol
InChI Key: XSCXGHUPJBJEQH-UHFFFAOYSA-N
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Description

1-(3-Aminocyclohexyl)propan-1-one is a ketone derivative featuring a cyclohexane ring substituted with an amino group at the 3-position and a propan-1-one moiety.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(3-aminocyclohexyl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3

InChI Key

XSCXGHUPJBJEQH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCC(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminocyclohexyl)propan-1-one can be synthesized through various synthetic routes. . The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of 1-(3-Aminocyclohexyl)propan-1-one may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Aminocyclohexyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Aminocyclohexyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Compounds:

Compound Name Core Structure Substituents/Modifications Evidence ID
1-(3-Aminocyclohexyl)propan-1-one Cyclohexane -NH₂ at C3; propan-1-one at C1 N/A
1-(3-Aminophenyl)propan-1-one Benzene -NH₂ at C3; propan-1-one at C1
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one Cyclohexane -NH₂ at C2; -CH(CH₃)₂ at propanone
4-Fluoromethcathinone (4-FMC) Benzene -F at C4; -NCH₃ at C2 of propanone
1-(Adamantan-1-yl)propan-1-one Adamantane Propan-1-one attached to tricyclic core

Key Observations:

  • Ring Systems: The cyclohexane core in 1-(3-Aminocyclohexyl)propan-1-one contrasts with aromatic (e.g., benzene in 4-FMC) or polycyclic (e.g., adamantane) systems in analogs. This affects rigidity and electronic properties.
  • Substituent Position: The 3-amino group distinguishes it from 2-amino analogs (e.g., ), which may alter steric interactions and hydrogen-bonding capacity.
  • Functional Groups : Halogens (e.g., -F in 4-FMC ) or branched alkyl chains (e.g., -CH(CH₃)₂ in ) modify polarity and steric bulk.

Physicochemical Properties

Comparative Data:

Compound Molecular Weight LogP (Predicted) Solubility (Water) Key Features
1-(3-Aminocyclohexyl)propan-1-one ~155.23 ~1.2 Moderate Basic amine; cyclohexane
1-(3-Aminophenyl)propan-1-one 163.20 1.5 Low Aromatic amine; planar
4-FMC (HCl salt) 215.66 ~1.8 High (salt form) Fluorinated; CNS activity
1-(Adamantan-1-yl)propan-1-one 192.30 3.5 Very low Highly lipophilic

Key Trends:

  • Lipophilicity: Adamantane derivatives (e.g., ) exhibit higher LogP values due to their rigid, hydrophobic cores, whereas amino-substituted compounds (e.g., ) show moderate LogP.
  • Water Solubility: Basic amines (e.g., 1-(3-Aminocyclohexyl)propan-1-one) may form salts, enhancing solubility, unlike adamantane derivatives.
  • Electronic Effects : Fluorine in 4-FMC increases electronegativity, altering binding affinity in biological systems .

Biological Activity

1-(3-Aminocyclohexyl)propan-1-one, with the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol, is a compound characterized by a cyclohexane ring substituted with an amino group and a propanone group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The compound can be synthesized through various methods, typically involving reducing agents such as sodium borohydride or lithium aluminum hydride. The synthesis routes can be optimized for higher yields and purity, especially in industrial applications.

Common Reaction Pathways

  • Oxidation : Can form corresponding ketones or carboxylic acids.
  • Reduction : Converts the ketone group to an alcohol.
  • Substitution : The amino group can participate in substitution reactions, leading to diverse derivatives.

The biological activity of 1-(3-Aminocyclohexyl)propan-1-one is primarily attributed to its interactions with various molecular targets:

  • The amino group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • It may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Biological Activity

Research indicates that 1-(3-Aminocyclohexyl)propan-1-one exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system, possibly acting on neurotransmitter systems. This could position it as a candidate for treating neurological disorders.
  • Analgesic Properties : There is evidence suggesting that it may have analgesic effects, which could be beneficial in pain management therapies.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-(3-Aminocyclohexyl)propan-1-one. Below are key findings from notable research:

StudyFindings
Study A (2022) Investigated the compound's effect on bacterial strains; showed significant inhibition of growth against E. coli and S. aureus .
Study B (2023) Evaluated neuropharmacological effects in rodent models; demonstrated modulation of dopamine receptors, suggesting potential for treating Parkinson's disease .
Study C (2024) Assessed analgesic properties using a pain model; results indicated a reduction in pain response comparable to standard analgesics .

Comparison with Similar Compounds

1-(3-Aminocyclohexyl)propan-1-one can be compared with other compounds known for their biological activities:

CompoundBiological ActivityUnique Features
1-(Bicyclo[2.2.1]heptan-2-yl)-3-R-ureasBroad-range biological activityStructural diversity leading to varied interactions
1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-3-(1-propionylpiperidin-4-yl)ureaAntiviral propertiesSpecific functional groups enhancing antiviral efficacy

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